Tetrasul

Toxicology Regulatory Science Pesticide Safety

Researchers needing a validated diphenyl sulfide acaricide reference standard often encounter batch-to-batch variability that compromises comparative toxicology. Tetrasul (CAS 2227-13-6) resolves this with its quantitatively characterized mammalian toxicity profile-hepatic SER whorls observed at ≥200 ppm dietary concentration-providing a reproducible baseline for novel acaricide safety evaluation. • Quantified hepatic & thyroid endpoints from 90-day and 2-year feeding studies enable head-to-head toxicological benchmarking • High LogP (7.27) and low aqueous solubility make it an ideal reference for GC-ECD/LC-MS/MS lipophilic residue method validation • Documented Tetranychid resistance profile allows use as a diagnostic selection agent in resistance allele frequency monitoring

Molecular Formula C12H6Cl4S
Molecular Weight 324.0 g/mol
CAS No. 2227-13-6
Cat. No. B1683111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrasul
CAS2227-13-6
Synonyms4-chlorophenyl-2,4,5-trichlorophenylsulfide
tetrasul
Molecular FormulaC12H6Cl4S
Molecular Weight324.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SC2=CC(=C(C=C2Cl)Cl)Cl)Cl
InChIInChI=1S/C12H6Cl4S/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H
InChIKeyQUWSDLYBOVGOCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tetrasul Compound Profile


Tetrasul (2,4,5,4′-tetrachlorodiphenylsulphide) is a chlorinated diphenyl sulfide acaricide [1] primarily utilized for the control of phytophagous mites and aphids in agricultural and horticultural settings [2]. As a member of the bridged diphenyl acaricide class, its non-systemic contact activity was historically deployed on crops such as hops, cucumbers, and tomatoes [3]. The compound is characterized by low aqueous solubility (LogP 7.27) and high lipophilicity , which dictates its specific environmental fate and formulation requirements. While its use has been superseded in many jurisdictions, it remains a critical analytical reference standard and a subject of toxicological investigation due to its unique hepatic and thyroidal effects in mammalian models [4].

Tetrasul Analog Substitution Risks


Procurement based solely on acaricidal class (e.g., 'organochlorine' or 'diphenyl sulfide') is insufficient due to significant divergence in mammalian toxicity, target pest resistance, and environmental persistence profiles among structural analogs. Head-to-head comparative toxicology studies reveal that Tetrasul exhibits a distinct toxicity ranking relative to V110 and tetradifon, while demonstrating toxicological equivalence to chlorfenson [1]. Furthermore, the development of reported resistance in Tetranychid mite populations to Tetrasul underscores that cross-resistance patterns with other acaricides (such as Dicofol or Tetradifon) are not guaranteed and must be verified independently [2]. Substituting Tetrasul with a seemingly similar compound without verifying these specific quantitative endpoints can compromise experimental reproducibility in toxicology studies or lead to unexpected field failures in resistance management programs.

Tetrasul Comparative Evidence


Subchronic Toxicity Comparative Ranking

In a 90-day dietary study in rats, Tetrasul was quantitatively assessed for toxicity alongside four structural analogs. The compound was found to be more toxic than V110 and tetradifon, but exhibited toxicity equivalent to chlorfenson. Kelthane (dicofol) was determined to be the most toxic compound in this series. These findings, based on comprehensive endpoints including organ weights, histopathology, and biochemistry, provide a precise rank order of subchronic hazard [1].

Toxicology Regulatory Science Pesticide Safety

Acute Oral Toxicity Benchmarking

The acute oral toxicity of Tetrasul has been quantified in rodent models. The LD50 value in rats is 3.65 g/kg body weight, classifying it as moderately toxic. Notably, guinea pigs exhibit significantly higher sensitivity, with an LD50 of 0.50 g/kg [1]. This data provides a concrete baseline for comparing the acute hazard of Tetrasul against other acaricides with known LD50 values.

Mammalian Toxicology Risk Assessment Pesticide Regulation

European Red Mite Resistance

The Arthropod Pesticide Resistance Database (APRD) has documented cases of resistance to Tetrasul in field populations of the European red mite (Panonychus ulmi) [1]. This is a critical differentiating factor, as the absence of reported resistance to Tetrasul in other mite species or the presence of unique resistance mechanisms compared to other acaricides would directly influence its utility in resistance monitoring and rotation programs.

Pesticide Resistance Agricultural Entomology Resistance Management

Tetrasul Research and Industrial Applications


Mammalian Toxicology Benchmarking

Tetrasul serves as a critical reference compound for evaluating the subchronic and chronic toxicity of novel acaricides. Its well-characterized profile in 90-day and 2-year feeding studies, including the induction of specific hepatic lesions (SER whorls) and thyroid hyperplasia at defined dose levels (e.g., SER whorls observed at ≥200 ppm dietary concentration) [1], provides a quantitative baseline against which the toxicological profile of new chemical entities can be compared. This is particularly relevant for compounds in the diphenyl sulfide or organochlorine classes where similar target organ effects are anticipated [2].

Mite Resistance Monitoring and Diagnostics

Due to the documented resistance in Panonychus ulmi populations [1], Tetrasul can be utilized as a diagnostic tool in resistance monitoring programs. It serves as a specific selection agent in bioassays (e.g., leaf-dip or slide-dip methods) to determine the frequency of Tetrasul-resistant alleles in field-collected mite populations. This information is crucial for making informed decisions about the rotation or discontinuation of diphenyl sulfide acaricides in integrated pest management (IPM) strategies.

Environmental Residue Analytical Standard

Tetrasul's physicochemical properties, notably its high LogP (7.27) and low aqueous solubility [1], make it an ideal reference standard for developing and validating analytical methods (e.g., GC-ECD, LC-MS/MS) for the detection of lipophilic organochlorine pesticide residues in environmental matrices (soil, sediment) and food commodities. Its use as a certified reference material (CRM) ensures the accuracy and precision of quantitative analyses in environmental monitoring and food safety laboratories.

Technical Documentation Hub

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